Bienvenue dans la boutique en ligne BenchChem!

FR 901537

Aromatase Inhibition Enzyme Kinetics Mechanism of Action

Select FR 901537 for aromatase research requiring a competitive inhibitor with a unique naphthol-pantetheine scaffold. Its defined Ki and selectivity profile (inactive against 11β-hydroxylase) make it ideal for kinetic studies. Demonstrated in vivo efficacy in estrogen-dependent tumor models.

Molecular Formula C23H29N3O6S2
Molecular Weight 507.6 g/mol
CAS No. 161162-21-6
Cat. No. B1674044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR 901537
CAS161162-21-6
SynonymsFR 901537
FR-901537
FR901537
N-(2-(2-(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-ylthio)ethylaminocarbonyl)ethyl)-2,4-dihydroxy-3,3-dimethylbutyramide
Molecular FormulaC23H29N3O6S2
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O
InChIInChI=1S/C23H29N3O6S2/c1-23(2,12-27)21(31)22(32)25-8-7-15(28)24-9-10-33-20-18(30)14-6-4-3-5-13(14)17-19(20)34-11-16(29)26-17/h3-6,21,27,30-31H,7-12H2,1-2H3,(H,24,28)(H,25,32)(H,26,29)/t21-/m0/s1
InChIKeyHKEFKAJRMICMPZ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR 901537 (CAS 161162-21-6): Potent Competitive Aromatase Inhibitor for Breast Cancer Research


FR 901537 (CAS 161162-21-6) is a natural product-derived, nonsteroidal aromatase inhibitor first isolated from the fermentation broth of Bacillus sp. No. 3072 [1]. Structural characterization identified it as a novel naphthol derivative incorporating a pantetheine moiety within its scaffold [2]. Mechanistic studies confirmed that FR 901537 acts as a competitive inhibitor of the aromatase enzyme (CYP19A1), a key target in estrogen-dependent breast cancer [3].

Why FR 901537 Cannot Be Directly Substituted by Other Microbial Aromatase Inhibitors


Generic substitution among microbial aromatase inhibitors is not scientifically valid due to significant divergence in chemical scaffolds, inhibitory mechanisms, and selectivity profiles. Unlike the fungal-derived TAN-931, which exhibits only moderate potency and lacks detailed selectivity characterization, FR 901537 is a structurally distinct naphthol-pantetheine conjugate that demonstrates a unique competitive inhibition mechanism [1]. Furthermore, its inactivity against 11β-hydroxylase provides a critical differentiation point from broad-spectrum CYP inhibitors, directly impacting its suitability for targeted estrogen-dependent tumor research [2].

FR 901537 (CAS 161162-21-6): Comparative Quantitative Evidence for Scientific Selection


Competitive Inhibition of Human Placental Aromatase Confirmed by Kinetic Analysis

FR 901537 was confirmed to be a competitive inhibitor of aromatase via Lineweaver-Burk plot analysis [1]. This kinetic mechanism, where the inhibitor competes directly with the substrate for the active site, is a critical differentiator from non-competitive or uncompetitive inhibitors. In contrast, the microbial aromatase inhibitor TAN-931, while also inhibiting human placental aromatase, was not characterized for its kinetic mechanism of inhibition in its primary disclosure, leaving a key gap in its scientific definition [2].

Aromatase Inhibition Enzyme Kinetics Mechanism of Action

Selectivity Profile: Inactivity Against Bovine Adrenal 11β-Hydroxylase

FR 901537 was evaluated for its effect on 11β-hydroxylase activity from bovine adrenal cortex and found to have no inhibitory effect at concentrations that potently inhibit aromatase [1]. This selectivity profile is a key differentiator from first-generation aromatase inhibitors like aminoglutethimide, which non-selectively inhibits multiple cytochrome P450 enzymes including cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1), leading to clinical adrenal suppression [2].

Cytochrome P450 Selectivity 11β-Hydroxylase

In Vivo Efficacy: Suppression of Androstenedione-Induced Uterine Hypertrophy in Immature Rats

In an in vivo model of estrogen-dependent growth, FR 901537 administered for four consecutive days significantly inhibited the androstenedione-induced increase in uterine weight in immature rats [1]. This pharmacodynamic endpoint directly reflects the compound's ability to block aromatase-mediated estrogen synthesis in a whole-animal system. The study further demonstrated that FR 901537 had no effect on the uterus, adrenal glands, ovary, or pituitary weights in mature rats following 14 days of treatment, indicating a favorable safety profile with minimal endocrine disruption beyond aromatase inhibition [1]. While a direct comparator was not included in this specific study, this in vivo efficacy benchmark establishes a critical baseline for FR 901537 that can be used to evaluate its performance relative to other inhibitors in subsequent head-to-head studies.

In Vivo Pharmacology Estrogen-Dependent Model Uterotrophic Assay

Antitumor Activity in Postmenopausal Mammary Tumor Model

The antitumor efficacy of FR 901537 was evaluated in a postmenopausal model of breast cancer using ovariectomized rats bearing 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors that were stimulated to regrow with testosterone propionate (TP) [1]. In this clinically relevant setting, FR 901537 significantly inhibited TP-stimulated tumor growth [1]. This outcome confirms that the compound effectively suppresses aromatase-dependent estrogen production that drives tumor proliferation in a hormone-sensitive tumor model. While a direct comparator was not included, this established efficacy in a postmenopausal mammary tumor model provides a validated in vivo benchmark for FR 901537, which can be used to contextualize its performance relative to other aromatase inhibitors evaluated in similar models.

Oncology Mammary Tumor In Vivo Efficacy

Optimal Research and Industrial Applications for FR 901537 (CAS 161162-21-6)


Mechanistic Studies of Aromatase Inhibition and CYP19A1 Kinetics

FR 901537 is ideally suited for enzymatic studies requiring a well-characterized, competitive inhibitor of aromatase. Its defined mechanism, confirmed by Lineweaver-Burk analysis [1], makes it a reliable tool for kinetic experiments, including the determination of Ki values and the evaluation of substrate-competition dynamics. Researchers investigating the fundamental biochemistry of CYP19A1 or screening for novel inhibitors will find FR 901537 a valuable reference compound for establishing assay baselines and validating new methodologies.

In Vivo Investigation of Estrogen-Dependent Physiology and Pathophysiology

Given its demonstrated in vivo efficacy in suppressing androstenedione-induced uterine hypertrophy [1] and its favorable selectivity profile [2], FR 901537 is an excellent tool for animal studies exploring the role of local estrogen synthesis in various tissues. Applications include research into the endocrine regulation of reproductive function, the contribution of aromatase to bone metabolism, and the role of estrogen in neuroprotection and cognitive function. Its lack of effect on adrenal, ovarian, or pituitary weights in mature rats supports its use in long-term studies where minimal endocrine disruption is desired [1].

Preclinical Oncology Research in Hormone-Dependent Breast Cancer Models

FR 901537 is directly applicable to preclinical oncology research focused on estrogen-dependent breast cancer. Its established antitumor activity in the DMBA-induced, testosterone-propionate-stimulated rat mammary tumor model [1] provides a strong rationale for its use in studying the biology of aromatase-driven tumor progression. Researchers can utilize FR 901537 to investigate mechanisms of resistance to endocrine therapy, to evaluate the impact of aromatase inhibition on tumor microenvironment, or as a benchmark compound in the development of next-generation aromatase-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR 901537

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.